6-chloro-10-(2,3-dihydroxyphenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one
Beschreibung
This compound belongs to the diazatricyclo[9.4.0.0³,⁸]pentadeca-tetraenone family, characterized by a tricyclic framework with a fused bicyclic system (norbornene-like) and a ketone group at position 12. Key features include:
- Chloro substitution at position 6, which may enhance lipophilicity and influence binding interactions.
- 14,14-Dimethyl groups, which likely stabilize the tricyclic conformation and modulate steric effects.
Eigenschaften
IUPAC Name |
3-chloro-6-(2,3-dihydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-21(2)9-15-18(17(26)10-21)19(12-4-3-5-16(25)20(12)27)24-14-8-11(22)6-7-13(14)23-15/h3-8,19,23-25,27H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLOSAJAJDNYAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=CC(=C3)Cl)C4=C(C(=CC=C4)O)O)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-10-(2,3-dihydroxyphenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one typically involves multiple steps. One common method involves the condensation of benzodiazepine intermediates with specific reagents under controlled conditions. For instance, the use of tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate can lead to the formation of imidazobenzodiazepine intermediates .
Industrial Production Methods
Industrial production methods for this compound often focus on scalability and yield optimization. Improved methods have been developed to streamline the synthesis process, reducing the number of steps and minimizing by-products. These methods often involve the use of isocyanide reagents under mild conditions to achieve satisfactory yields .
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-10-(2,3-dihydroxyphenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzodiazepines .
Wissenschaftliche Forschungsanwendungen
6-chloro-10-(2,3-dihydroxyphenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: It is used in studies exploring the interactions between benzodiazepines and biological receptors.
Medicine: Its pharmacological properties make it a candidate for developing new therapeutic agents.
Industry: It is used in the production of various pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of 6-chloro-10-(2,3-dihydroxyphenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its sedative and anxiolytic properties .
Vergleich Mit ähnlichen Verbindungen
Core Structural Analogues
The following compounds share the diazatricyclo[9.4.0.0³,⁸]pentadeca-tetraenone backbone but differ in substituents and functional groups:
Pharmacological and Physicochemical Differences
- Metabolic Stability : The nitro group in may undergo enzymatic reduction to amines or hydroxylamines, increasing toxicity risks. In contrast, the dihydroxyphenyl group in the target compound could participate in phase II conjugation (e.g., glucuronidation).
- Solubility : The dihydroxyphenyl derivative likely has higher aqueous solubility than its fluorophenyl or benzyloxy-substituted analogues, as observed in similar tricyclic systems .

Structural Similarity Metrics
Using the Tanimoto coefficient (shape and feature-based comparison), the dihydroxyphenyl compound shares ~75–85% similarity with fluorophenyl and nitrophenyl analogues . Key divergences arise from the electronic and steric profiles of the substituents.
Biologische Aktivität
6-Chloro-10-(2,3-dihydroxyphenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is a complex organic compound belonging to the class of diazatricyclic compounds. Its unique structure and functional groups suggest significant potential for various biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 372.85 g/mol. The structure features a multi-cyclic arrangement that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps including:
- Formation of the Diazatricyclic Framework : Utilizing specific reagents to construct the tricyclic core.
- Chlorination : Introduction of the chlorine atom at the 6-position.
- Hydroxylation : Addition of hydroxyl groups at the 2 and 3 positions on the phenyl ring.
The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may influence pathways related to:
- Enzyme Inhibition : Potential inhibition of phospholipases and other key enzymes involved in cellular signaling.
- Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, reducing oxidative stress in cells.
Antimicrobial Activity
Research has indicated that compounds similar to 6-chloro-10-(2,3-dihydroxyphenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one exhibit significant antimicrobial properties.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Antifungal | 25 µg/ml |
| Compound B | Antibacterial | 15 µg/ml |
Cytotoxicity and Anticancer Potential
Studies have shown that compounds with similar structural features can induce cytotoxic effects in cancer cell lines.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of diazatricyclic compounds similar to our target compound. Results indicated a dose-dependent inhibition of cell proliferation in various cancer cell lines.
- Antimicrobial Efficacy : Research conducted on derivatives showed promising results against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

